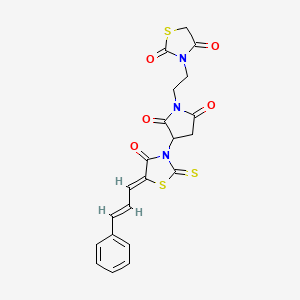
3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phénylallylidène)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)éthyl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H17N3O5S3 and its molecular weight is 487.56. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le groupe maléimide de ce composé a été associé à une activité antitumorale. Des chercheurs ont synthétisé des dérivés de 1H-pyrrole-2,5-diones (maléimides) qui présentent des effets prometteurs contre les cellules cancéreuses. Ces dérivés peuvent inhiber sélectivement les protéines impliquées dans la progression du cancer, ce qui en fait des candidats potentiels pour des thérapies ciblées . De plus, les composés contenant du maléimide ont été étudiés pour la thérapie des tumeurs cérébrales et le traitement du cancer du foie et de la peau .
Activité antibactérienne et antimicrobienne
Le sulfanilamide et ses dérivés, y compris le groupe sulfonamide présent dans notre composé, ont une longue histoire en tant que médicaments antibactériens synthétiques. Ces composés présentent diverses activités pharmaceutiques, notamment des effets antibactériens, anti-inflammatoires, antihypertenseurs et antiglaucomateux. Certains nouveaux dérivés de sulfonamide présentent même une activité antitumorale . Compte tenu de la préoccupation croissante concernant la résistance aux antibiotiques, l'exploration de nouvelles molécules comme notre composé pourrait contribuer à lutter contre les infections bactériennes.
Inhibition enzymatique biologique
La présence du groupe maléimide dans notre composé lui permet d'interagir avec diverses enzymes. Par exemple :
- Inhibition de la cyclooxygénase: Cette enzyme est impliquée dans la biosynthèse des prostaglandines, et les maléimides ont montré une activité inhibitrice sélective contre elle .
- Inhibition des kinases enzymatiques: Les kinases enzymatiques jouent des rôles cruciaux dans les mécanismes de signalisation intracellulaire. Les maléimides ont été étudiés pour leurs effets sur ces kinases .
Applications d'imagerie TEP
La partie tétrazine du composé peut être utilisée dans la synthèse de Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacétate. Ce précurseur est précieux pour créer des radioligands à tétrazine marqués Al[^18 F]-NOTA, qui sont utiles dans les systèmes d'imagerie TEP pré-ciblés à base de ^18 F .
Autres applications potentielles
Bien que non étudiés directement pour notre composé, les maléimides ont également été étudiés pour leurs activités anti-arythmiques, antihistaminiques, anticholestérolémiques et hypnotiques/sédatives . Des recherches supplémentaires pourraient révéler des applications supplémentaires.
Propriétés
IUPAC Name |
3-[2-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]ethyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S3/c25-16-11-14(18(27)22(16)9-10-23-17(26)12-31-20(23)29)24-19(28)15(32-21(24)30)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2/b7-4+,15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATNORJPZLREBY-GVEAZFNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCN2C(=O)CSC2=O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CCN2C(=O)CSC2=O)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
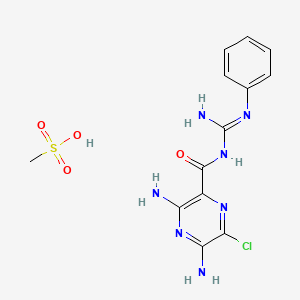
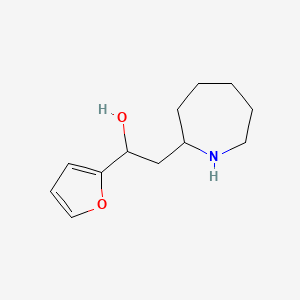

![5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2493382.png)
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/new.no-structure.jpg)
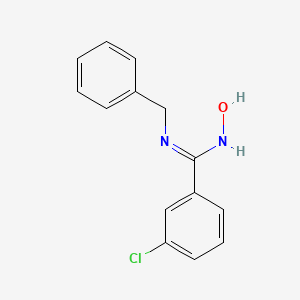

![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)

![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)
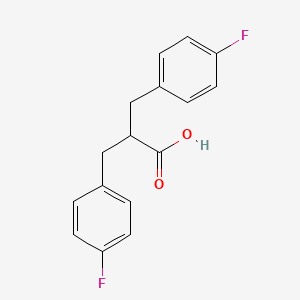
![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)
![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)
